

# Technical Guide: Physicochemical and Spectroscopic Profile of 1,8-Dioxacyclotetradecane-2,9-dione

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## Compound of Interest

Compound Name: 1,8-Dioxacyclotetradecane-2,9-dione

Cat. No.: B1248240

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## Introduction

**1,8-Dioxacyclotetradecane-2,9-dione** (CAS No. 1020-83-3) is a macrocyclic dilactone. Its structure is characterized by a 14-membered ring containing two ester functional groups. This compound serves as a valuable model in polymer research, particularly in studies related to polyesters. This guide provides a summary of its known physicochemical properties and outlines standard methodologies for its spectroscopic characterization. While extensive searches of publicly available databases and literature have been conducted, specific experimental spectral data sets for this compound are not readily available. Therefore, this document also provides generalized, yet detailed, protocols for obtaining the requisite spectral data.

## Physicochemical and Structural Properties

The fundamental properties of **1,8-Dioxacyclotetradecane-2,9-dione** are summarized below.

Property	Value	Reference
CAS Number	1020-83-3	[1][2]
Molecular Formula	C <sub>12</sub> H <sub>20</sub> O <sub>4</sub>	[1][2]
Molecular Weight	228.28 g/mol	[1][2]
Melting Point	112 °C	[2]
Boiling Point (Predicted)	442.1 °C	[2]
SMILES	C1CCC(=O)OCCCCC(=O)OCC1	[2]
InChI	InChI=1S/C12H20O4/c13-11-7-3-1-5-9-15-12(14)8-4-2-6-10-16-11/h1-10H2	[3]

## Spectroscopic Data

Detailed, quantitative spectral data (<sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and Mass Spectrometry) for **1,8-Dioxacyclotetradecane-2,9-dione** is not readily available in publicly accessible databases. Researchers are advised to acquire this data experimentally. The following tables have been prepared to be populated upon acquisition of said data.

## Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

<sup>1</sup> H NMR	<sup>13</sup> C NMR
Chemical Shift (δ) ppm	Chemical Shift (δ) ppm
Data not available	Data not available

## Infrared (IR) Spectroscopy Data (Predicted)

Frequency (cm <sup>-1</sup> )	Functional Group Assignment
Data not available	C=O (ester) stretch
Data not available	C-O (ester) stretch
Data not available	C-H (alkane) stretch

## Mass Spectrometry (MS) Data (Predicted)

m/z	Relative Intensity (%)	Assignment
Data not available	Data not available	[M] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **1,8-Dioxacyclotetradecane-2,9-dione**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra for structural elucidation.

Instrumentation:

- A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

- Accurately weigh approximately 5-10 mg of **1,8-Dioxacyclotetradecane-2,9-dione**.
- Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved. Gentle vortexing may be applied.

<sup>1</sup>H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

- Solvent:  $\text{CDCl}_3$  (or other appropriate deuterated solvent).
- Temperature: 298 K.
- Number of Scans: 16-64 (adjust for desired signal-to-noise).
- Relaxation Delay: 1.0 s.
- Acquisition Time: ~4 s.
- Spectral Width: -2 to 12 ppm.

#### $^{13}\text{C}$ NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled  $^{13}\text{C}$  experiment (e.g., 'zgpg30').
- Solvent:  $\text{CDCl}_3$  (or other appropriate deuterated solvent).
- Temperature: 298 K.
- Number of Scans: 1024 or more (adjust for desired signal-to-noise).
- Relaxation Delay: 2.0 s.
- Acquisition Time: ~1-2 s.
- Spectral Width: 0 to 200 ppm.

#### Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift scale to the residual solvent peak (e.g.,  $\text{CDCl}_3$  at 7.26 ppm for  $^1\text{H}$  and 77.16 ppm for  $^{13}\text{C}$ ).
- Integrate the peaks in the  $^1\text{H}$  spectrum.

- Analyze chemical shifts, multiplicities, and coupling constants to assign the structure.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify characteristic functional groups.

Instrumentation:

- FT-IR spectrometer with a suitable sample holder (e.g., ATR or transmission).

Sample Preparation (Thin Solid Film Method):

- Dissolve a small amount (~5 mg) of **1,8-Dioxacyclotetradecane-2,9-dione** in a few drops of a volatile solvent (e.g., methylene chloride or acetone).
- Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).
- Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.

Acquisition Parameters:

- Mode: Transmittance or Absorbance.
- Spectral Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32.
- Background: A background spectrum of the clean, empty spectrometer should be collected prior to sample analysis.

Data Analysis:

- Identify the frequencies of major absorption bands.
- Assign these bands to specific functional groups (e.g., C=O ester stretch, C-O stretch, C-H alkane stretches).

## Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation:

- A GC system coupled to a mass spectrometer (e.g., with a quadrupole analyzer).
- A suitable capillary column (e.g., HP-5ms or equivalent non-polar column).

Sample Preparation:

- Prepare a dilute solution of **1,8-Dioxacyclotetradecane-2,9-dione** (~1 mg/mL) in a volatile organic solvent such as ethyl acetate or hexane.

GC-MS Parameters:

- Injection Volume: 1  $\mu$ L.
- Injector Temperature: 250  $^{\circ}$ C.
- Injection Mode: Splitless or split (e.g., 20:1).
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Temperature Program:
  - Initial temperature: 100  $^{\circ}$ C, hold for 2 minutes.
  - Ramp: Increase to 280  $^{\circ}$ C at a rate of 15  $^{\circ}$ C/min.
  - Final hold: Hold at 280  $^{\circ}$ C for 5 minutes.
- MS Transfer Line Temperature: 280  $^{\circ}$ C.
- Ion Source Temperature: 230  $^{\circ}$ C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.

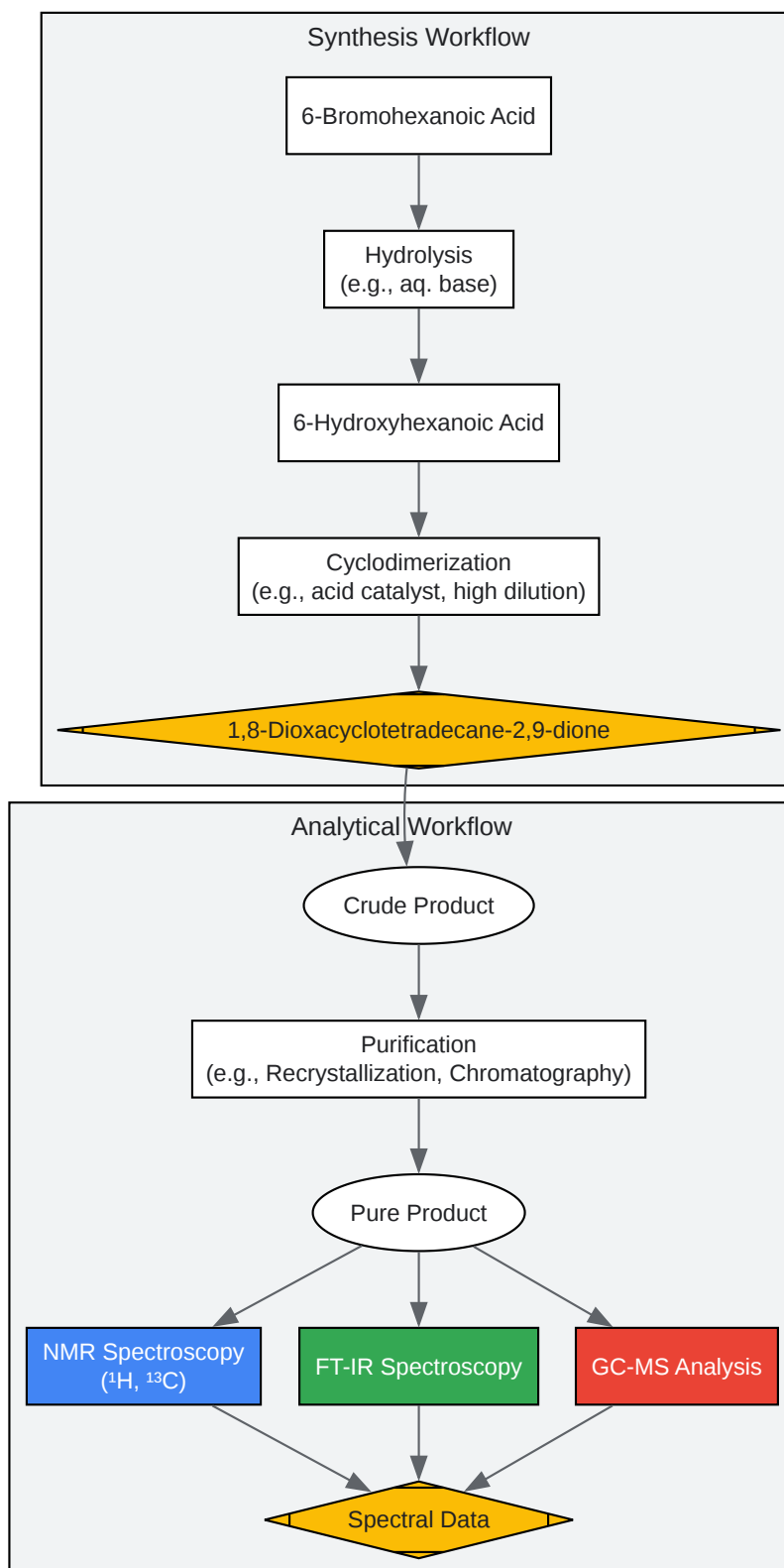
- Mass Range: m/z 40-500.

Data Analysis:

- Identify the peak corresponding to **1,8-Dioxacyclotetradecane-2,9-dione** in the total ion chromatogram (TIC).
- Analyze the mass spectrum associated with this peak.
- Identify the molecular ion peak ( $[M]^+$ ) to confirm the molecular weight.
- Analyze the major fragment ions to understand the fragmentation pattern of the molecule.

## Synthesis and Analysis Workflow

The synthesis of **1,8-Dioxacyclotetradecane-2,9-dione** can be conceptualized as a cyclodimerization of 6-hydroxyhexanoic acid. The following diagram illustrates a logical workflow from a precursor to the final product and its subsequent analysis.



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Caption: Synthesis and analytical workflow for **1,8-Dioxacyclotetradecane-2,9-dione**.



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## References

- 1. 1,8-Diazacyclotetradecane-2,9-dione | C<sub>12</sub>H<sub>22</sub>N<sub>2</sub>O<sub>2</sub> | CID 16 - PubChem [pubchem.ncbi.nlm.nih.gov]
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